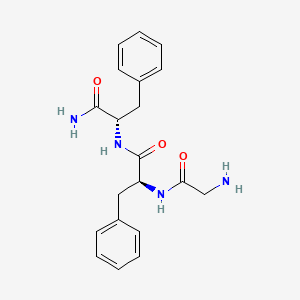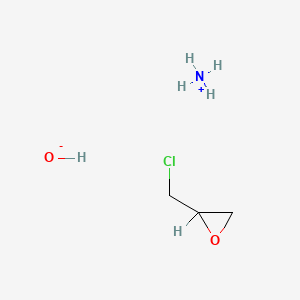![molecular formula C8H11F3O3S B14685807 Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate CAS No. 25354-43-2](/img/structure/B14685807.png)
Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate is an organic compound that belongs to the class of bicyclic compounds. It is characterized by a bicyclo[2.2.1]heptane skeleton with a trifluoromethanesulfonate group attached to the seventh carbon atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate typically involves the reaction of bicyclo[2.2.1]heptan-7-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can also enhance the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases such as potassium tert-butoxide are often used to induce elimination reactions.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) can be employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide would yield a bicyclo[2.2.1]heptane derivative with the halide replacing the trifluoromethanesulfonate group.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: It can be used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate exerts its effects is primarily through its reactivity as a trifluoromethanesulfonate ester. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to modify other molecules by introducing new functional groups or altering existing ones.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane: Also known as norbornane, it is the parent hydrocarbon of bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate.
Bicyclo[2.2.1]heptan-2-ol: A related compound with a hydroxyl group instead of a trifluoromethanesulfonate group.
7-Oxabicyclo[2.2.1]heptane: A similar bicyclic compound with an oxygen atom in the ring structure.
Uniqueness
This compound is unique due to the presence of the trifluoromethanesulfonate group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic applications, distinguishing it from other bicyclic compounds.
Propiedades
Número CAS |
25354-43-2 |
|---|---|
Fórmula molecular |
C8H11F3O3S |
Peso molecular |
244.23 g/mol |
Nombre IUPAC |
7-bicyclo[2.2.1]heptanyl trifluoromethanesulfonate |
InChI |
InChI=1S/C8H11F3O3S/c9-8(10,11)15(12,13)14-7-5-1-2-6(7)4-3-5/h5-7H,1-4H2 |
Clave InChI |
ANXOHPCUZJSHKB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1C2OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















